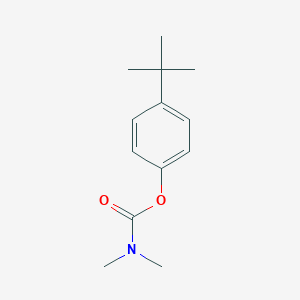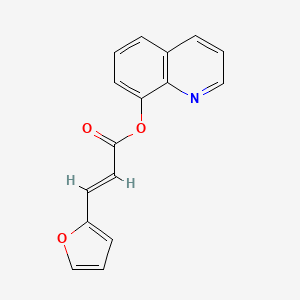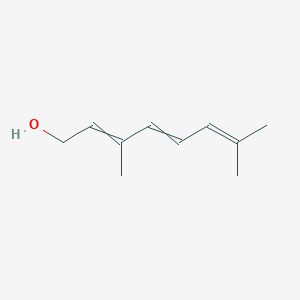
2,4,6-Octatrien-1-ol, 3,7-dimethyl-, (E,E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Octatrien-1-ol, 3,7-dimethyl-, (E,E)-, also known as geraniol, is a naturally occurring monoterpenoid and alcohol. It is commonly found in essential oils of various aromatic plants such as rose, citronella, and palmarosa. Geraniol is widely used in the fragrance and flavor industries due to its pleasant rose-like aroma.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Geraniol can be synthesized through several methods. One common synthetic route involves the isomerization of linalool, another naturally occurring terpene alcohol. This process typically requires acidic catalysts such as sulfuric acid or phosphoric acid under controlled temperature conditions.
Industrial Production Methods
Industrially, geraniol is often extracted from essential oils through steam distillation. The essential oils are subjected to steam, which vaporizes the volatile compounds, including geraniol. The vapor is then condensed and separated to obtain pure geraniol.
Analyse Chemischer Reaktionen
Types of Reactions
Geraniol undergoes various chemical reactions, including:
Oxidation: Geraniol can be oxidized to form geranial (citral A) and neral (citral B), which are aldehydes.
Reduction: Reduction of geraniol can yield citronellol, another important fragrance compound.
Substitution: Geraniol can participate in substitution reactions, such as esterification, to form geranyl acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic catalysts such as sulfuric acid (H2SO4) are often employed in esterification reactions.
Major Products
Oxidation: Geranial and neral.
Reduction: Citronellol.
Substitution: Geranyl acetate.
Wissenschaftliche Forschungsanwendungen
Geraniol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other terpenoids and fragrance compounds.
Biology: Studied for its antimicrobial and antifungal properties. It has shown effectiveness against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer properties. Studies have shown that geraniol can inhibit the growth of certain cancer cells.
Industry: Widely used in the fragrance and flavor industries. It is also used as a natural insect repellent.
Wirkmechanismus
Geraniol exerts its effects through various molecular targets and pathways:
Antimicrobial Action: Geraniol disrupts the cell membrane of bacteria and fungi, leading to cell lysis and death.
Anticancer Action: Geraniol induces apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways. It also inhibits the mevalonate pathway, which is crucial for cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Geraniol is often compared with other similar compounds such as:
Nerol: An isomer of geraniol with a similar structure but different spatial arrangement. Nerol has a more citrus-like aroma compared to the floral scent of geraniol.
Citronellol: A hydrogenated form of geraniol. It has a more intense rose-like aroma and is used in similar applications.
Linalool: Another terpene alcohol with a floral scent. Linalool is a precursor to geraniol in some synthetic routes.
Geraniol stands out due to its unique combination of floral and citrus notes, making it highly valued in the fragrance industry. Its antimicrobial and anticancer properties also make it a compound of interest in biological and medical research.
Eigenschaften
IUPAC Name |
3,7-dimethylocta-2,4,6-trien-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h4-7,11H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRXPGZZNZBSTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC(=CCO)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336474 |
Source


|
| Record name | 2,4,6-Octatrien-1-ol, 3,7-dimethyl-, (E,E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89155-85-1 |
Source


|
| Record name | 2,4,6-Octatrien-1-ol, 3,7-dimethyl-, (E,E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
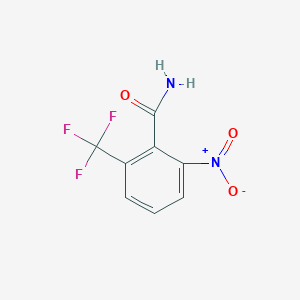
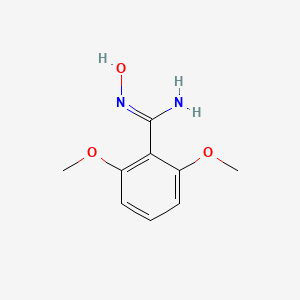
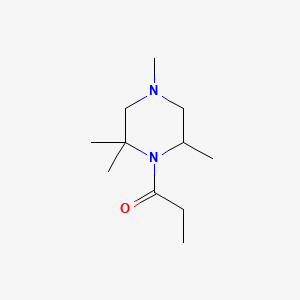
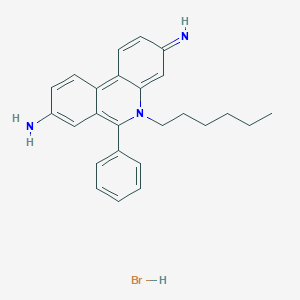
![5-(4-Fluoro-phenyl)-7-thiophen-2-yl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine](/img/structure/B14167417.png)
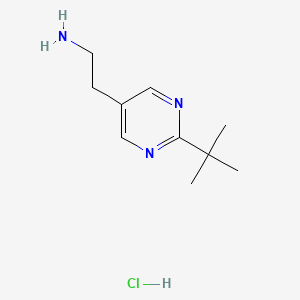
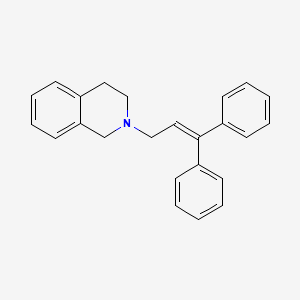

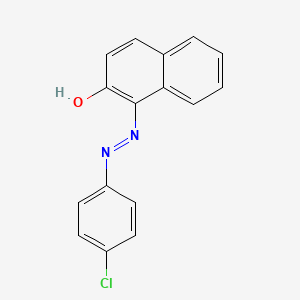
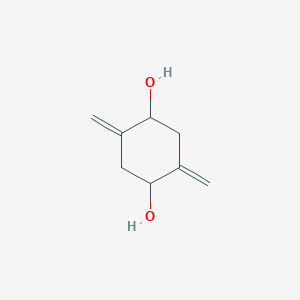
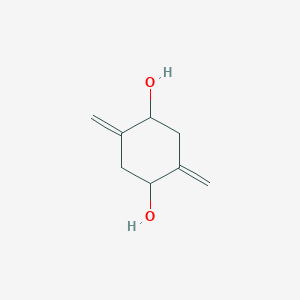
![2-methyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14167454.png)
